(Z)-2,2'-Dibromostilbene is a member of the stilbene family, characterized by its two phenyl groups connected by a double bond and substituted with bromine atoms. This compound exhibits unique properties and potential applications in various fields, including materials science and medicinal chemistry.
Stilbenes, including (Z)-2,2'-dibromostilbene, can be sourced from natural products or synthesized through various chemical methods. The compound's synthesis is crucial for its application in research and industry.
(Z)-2,2'-Dibromostilbene is classified as an organic compound, specifically an aromatic alkene due to the presence of the double bond between the carbon atoms of the phenyl rings. It is also categorized under halogenated compounds due to the bromine substituents.
Several synthetic pathways exist for producing (Z)-2,2'-dibromostilbene. Common methods include:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to achieve high yields and desired stereochemistry. For example, in one study, a palladium-catalyzed regioselective synthesis was reported that yielded (Z)-2,2'-dibromostilbene with good selectivity under mild conditions .
(Z)-2,2'-Dibromostilbene has the following structural features:
c1ccc(cc1)/C=C/c2cc(ccc2Br)Br
PJANXHGTPQOBST-VAWYXSNFSA-N
(Z)-2,2'-Dibromostilbene can undergo various chemical reactions typical of alkenes and aromatic compounds:
The reactivity of (Z)-2,2'-dibromostilbene is influenced by the electron-withdrawing nature of the bromine atoms, which can stabilize intermediates formed during electrophilic reactions.
The mechanism of action for (Z)-2,2'-dibromostilbene primarily involves its ability to interact with biological targets or serve as a precursor in synthetic pathways:
(Z)-2,2'-Dibromostilbene finds applications across several scientific domains:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.:
CAS No.: 26639-00-9
CAS No.: 16104-28-2
CAS No.: 1364933-82-3